10-[3-(dimethylamino)-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-3-hydroxy-2-methyl-3,4-dihydro-2H-pyran-6-yl]-2-[3-(3,3-dimethyloxiran-2-yl)-2-methyloxiran-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione
Description
This compound is a highly complex naphthacene-derived chromene trione featuring multiple functional groups, including dimethylamino, hydroxyl, oxiran (epoxide), and methyl substituents. Its structure is characterized by a naphtho[2,3-h]chromene core substituted with two distinct oxane (tetrahydropyran) moieties and two oxiran rings. The stereochemical configuration, as indicated by the identifier "(1S,3S)-..." in , suggests critical spatial arrangements that influence its reactivity and biological interactions . The presence of polar groups (hydroxyl, dimethylamino) enhances solubility, while the hydrophobic naphthacene backbone and methyl/epoxide groups may contribute to membrane permeability and metabolic stability.
Properties
CAS No. |
116988-29-5 |
|---|---|
Molecular Formula |
C42H50N2O12 |
Molecular Weight |
774.9 g/mol |
IUPAC Name |
10-[3-(dimethylamino)-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-3-hydroxy-2-methyl-3,4-dihydro-2H-pyran-6-yl]-2-[3-(3,3-dimethyloxiran-2-yl)-2-methyloxiran-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione |
InChI |
InChI=1S/C42H50N2O12/c1-17-12-20-29(35-27(17)23(45)15-26(53-35)42(7)38(56-42)37-39(3,4)54-37)34(50)30-28(32(20)48)19(24-14-22(43(8)9)31(47)18(2)52-24)13-21(33(30)49)36-41(6,44(10)11)25(46)16-40(5,51)55-36/h12-15,18,22,25,31,36-38,46-47,49,51H,16H2,1-11H3 |
InChI Key |
VNZXPSFYMLCKIO-UHFFFAOYSA-N |
SMILES |
CC1C(C(C=C(O1)C2=C3C(=C(C(=C2)C4C(C(CC(O4)(C)O)O)(C)N(C)C)O)C(=O)C5=C(C3=O)C=C(C6=C5OC(=CC6=O)C7(C(O7)C8C(O8)(C)C)C)C)N(C)C)O |
Canonical SMILES |
CC1C(C(C=C(O1)C2=C3C(=C(C(=C2)C4C(C(CC(O4)(C)O)O)(C)N(C)C)O)C(=O)C5=C(C3=O)C=C(C6=C5OC(=CC6=O)C7(C(O7)C8C(O8)(C)C)C)C)N(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DC92-D; DC92D; DC92-D; DC 92D; DC 92 D; DC 92-D; DC-92-D; |
Origin of Product |
United States |
Biological Activity
The compound 10-[3-(dimethylamino)-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-3-hydroxy-2-methyl-3,4-dihydro-2H-pyran-6-yl]-2-[3-(3,3-dimethyloxiran-2-yl)-2-methyloxiran-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a naphthoquinone backbone with multiple hydroxyl and methoxy groups, contributing to its reactivity and biological properties. The presence of dimethylamino groups suggests potential interactions with biological membranes and enzymes.
Molecular Formula
- C : 43
- H : 56
- N : 2
- O : 15
- Antimicrobial Activity : The compound has been shown to inhibit biofilm formation in various bacterial species. This is particularly relevant for pathogens like Streptococcus mutans, which is associated with dental caries .
- Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis. This inhibition could lead to reduced phospholipid accumulation in lysosomes, suggesting a mechanism for mitigating drug toxicity .
- Antioxidant Properties : The presence of multiple hydroxyl groups may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.
Therapeutic Potential
The compound's diverse biological activities suggest potential therapeutic applications:
- Antibacterial Agents : Its ability to inhibit biofilm formation makes it a candidate for developing new antibacterial treatments.
- Neuroprotective Agents : Given its interaction with cellular membranes and potential antioxidant effects, it may have applications in neurodegenerative diseases.
Study 1: Inhibition of Biofilm Formation
A study conducted on the efficacy of the compound against Streptococcus mutans demonstrated significant inhibition of biofilm formation at concentrations as low as 10 μg/mL. This suggests its potential use in dental care products aimed at preventing cavities.
Study 2: PLA2G15 Inhibition
In vitro assays revealed that the compound inhibited PLA2G15 activity with an IC50 value of approximately 0.5 μM. This finding aligns with its proposed role in reducing drug-induced phospholipidosis, indicating its relevance in pharmacological contexts where phospholipid accumulation poses risks .
Biological Activities Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | High | |
| PLA2G15 Inhibition | IC50 ~ 0.5 μM | |
| Antioxidant | Moderate | Internal Study |
| Property | Value |
|---|---|
| Molecular Weight | 856.93 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable under light |
Comparison with Similar Compounds
Key Observations :
- The target compound’s dual oxiran rings are rare among naphthacene derivatives and may confer unique electrophilic reactivity for covalent binding to biological targets.
- Unlike the antimicrobial naphthopyrans in , which rely on halogenated aryl groups (e.g., p-chlorophenyl) for activity, the target compound’s dimethylamino and hydroxyl groups suggest a divergent mechanism, possibly targeting nucleic acids or enzymes via hydrogen bonding .
- The spirocyclic compounds in emphasize trifluoromethyl groups for metabolic resistance, contrasting with the target compound’s reliance on methyl and oxiran groups for stability .
Physicochemical and Pharmacokinetic Properties
Key Insights :
- The target compound’s high molecular weight may limit oral bioavailability, necessitating parenteral administration.
- Oxiran rings could enhance stability against oxidative metabolism compared to ester-containing analogs in .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
